molecular formula C8H8O5 B8363589 5-Methoxycarbonylmethyl-furan-2-carboxylic acid

5-Methoxycarbonylmethyl-furan-2-carboxylic acid

Cat. No. B8363589
M. Wt: 184.15 g/mol
InChI Key: WLEIZYMPRFJHCX-UHFFFAOYSA-N
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Patent
US08263629B2

Procedure details

To a solution of Intermediate 22 (220 mg, 1.29 mmol) in methanol (8 mL) is added Amberlyst-15 resin (50 mg) and the mixture is stirred at room temperature for 18 hrs. The resin is filtered and the solvent is removed under reduced pressure to give the product which is used as is in subsequent reactions. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 3.75 (s, 3H), 3.82 (s, 2H), 6.45 (d, J=3.54 Hz, 1H), 7.29 (d, J=3.54 Hz, 1H), 10.17 (s, broad, 1H).
Quantity
220 mg
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1)([OH:3])=[O:2].[CH3:13]O>>[CH3:13][O:2][C:1]([CH2:4][C:5]1[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][CH:6]=1)=[O:3]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(=O)(O)CC1=CC=C(O1)C(=O)O
Name
resin
Quantity
50 mg
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resin is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the product which

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
COC(=O)CC1=CC=C(O1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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